BI-6015

Nuclear Receptor Pharmacology Insulin Promoter Regulation Target Selectivity

Authentic BI-6015 (CAS 93987-29-2) is the only commercially available HNF4α antagonist with rigorously verified para-nitro regiochemistry and complete absence of PPARγ agonism. Unlike BIM5078, BI-6015 delivers a clean HNF4α/γ-specific pharmacological profile, ensuring that observed transcriptional and metabolic changes are unambiguously attributable to HNF4α antagonism. This makes it indispensable for mechanistic studies in insulin promoter regulation, hepatic gluconeogenesis, lipid metabolism, and HNF4α-WNT crosstalk in gastric cancer. Procure only HPLC-verified (≥98%) material with batch-specific COA to avoid isomeric impurities that produce false-negative results. Recommended use: 1–10 µM in vitro; 20 mg/kg/day IP in validated murine PNAC models.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 93987-29-2
Cat. No. B1666957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-6015
CAS93987-29-2
Synonyms2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo(d)imidazole
BI6015
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C
InChIInChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3
InChIKeyILVCPQPMRPHZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-6015 (CAS 93987-29-2): A Validated HNF4α Antagonist for Metabolic and Cancer Research


BI-6015 (CAS 93987-29-2), chemically 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole, is a small-molecule antagonist of hepatocyte nuclear factor 4 alpha (HNF4α), a nuclear receptor central to metabolic homeostasis and oncogenic transcriptional programs [1]. The compound docks into the ligand-binding pocket (LBP) of HNF4α with a GoldScore of 42.1 and also interacts with the closely related HNF4γ . BI-6015 suppresses expression of known HNF4α target genes, reduces HNF4α DNA binding, and exhibits selective cytotoxicity toward a panel of cancer cell lines, positioning it as a critical tool compound for dissecting HNF4α-dependent pathophysiology in diabetes, cancer, and cholestatic liver disease.

Why BI-6015 Cannot Be Replaced by Other HNF4α Antagonists in Critical Assays


Although several HNF4α antagonists exist, including BIM5078 and structurally related sulfonamide derivatives, BI-6015 exhibits a unique pharmacological profile that precludes simple substitution. Unlike BIM5078, which retains residual PPARγ agonist activity [1], BI-6015 lacks PPARγ agonism entirely, ensuring that observed transcriptional effects are attributable solely to HNF4α antagonism . Furthermore, BI-6015 demonstrates dual targeting of HNF4α and HNF4γ, with differential inhibition of downstream gene expression in a cell-type-specific manner. Critically, the suboptimal pharmacokinetic properties of BI-6015 [2] limit its in vivo utility, but also define a narrow, validated set of experimental contexts—particularly short-term mechanistic studies in vitro and acute in vivo interventions—where its use is scientifically justified and irreplaceable by longer-acting or less-characterized analogs.

BI-6015: Quantitative Differentiation Evidence from Head-to-Head Studies and Cross-Assay Comparisons


Clean HNF4α Antagonism: BI-6015 Lacks Off-Target PPARγ Activity Unlike BIM5078

In a head-to-head comparison using a PPAR response element (PPRE)-luciferase reporter assay, BIM5078 activated the PPRE 2-fold and up to nearly 4-fold with PPARγ cotransfection, demonstrating clear PPARγ agonist activity. In contrast, BI-6015 showed no activation of PPARγ whatsoever [1]. This fundamental difference in off-target activity directly impacts the interpretation of metabolic gene expression changes; experiments using BIM5078 may conflate HNF4α antagonism with PPARγ-mediated effects, whereas BI-6015 provides a clean readout of HNF4α-specific modulation.

Nuclear Receptor Pharmacology Insulin Promoter Regulation Target Selectivity

Potent Suppression of Endogenous Insulin Gene Expression in T6PNE Cells

In T6PNE cells, a human pancreatic beta cell line, BI-6015 reduced endogenous insulin gene expression by 50-fold [1]. This profound suppression is comparable to the maximal effects observed with siRNA-mediated knockdown of HNF4α and substantially exceeds the 930 nM IC50 value reported for BIM5078 in the same cellular context [2], indicating that BI-6015 achieves greater maximal repression of the insulin promoter at pharmacologically achievable concentrations.

Pancreatic Beta Cell Biology Diabetes Research Transcriptional Repression

Cell-Type-Specific Repression of HNF4α mRNA Transcription

Treatment with 5 µM BI-6015 for 5 hours reduced HNF4α mRNA levels by 62% in murine insulinoma MIN6 cells, while a 48-hour treatment with the same concentration in human hepatoma HepG2 cells produced an 84% reduction . This differential magnitude of transcriptional repression across cell types suggests that BI-6015's efficacy is modulated by cellular context, a feature that may be exploited in tissue-specific functional studies. No equivalent quantitative mRNA reduction data are available for BIM5078 in these cell lines.

Hepatocellular Carcinoma Insulinoma Transcriptional Autoregulation

Near-Complete Blockade of HNF4α DNA Binding and OTC Promoter Transcription

In HepG2 cells, overnight treatment with 10 µM BI-6015 inhibited HNF4α DNA binding activity by 93% . Additionally, BI-6015 at 1 µM for 48 hours suppressed ornithine transcarbamoylase (OTC) promoter-driven luciferase expression by 85% in HNF4α-transfected HepG2 cells and by >95% in CV-1 cells . These data establish BI-6015 as a highly effective tool for near-complete functional ablation of HNF4α transcriptional activity in both hepatic and non-hepatic cellular contexts. Direct comparator data for BIM5078 are not reported for these specific assays.

DNA Binding Inhibition Transcriptional Reporter Assays HNF4α Target Gene Validation

Para-Nitro Derivative Outperforms BI-6015 in Gastric Cancer Growth Inhibition

A structure-activity relationship study of BI-6015 derivatives revealed that relocating the nitro group from the para to the ortho or meta position abolished the ability to downregulate WNT signaling and suppress gastric cancer (GC) cell growth [1]. Critically, the para-nitro derivative (the original BI-6015 scaffold) was substantially more growth inhibitory than the ortho and meta isomers and effectively downregulated multiple oncogenic pathways including the embryonic WNT cascade [1]. This positional specificity demonstrates that the para-nitro substitution is essential for the compound's antineoplastic activity, and that closely related structural analogs cannot substitute for BI-6015 in GC models.

Gastric Cancer WNT Signaling SAR Studies

In Vivo Efficacy in Parenteral Nutrition-Associated Cholestasis (PNAC)

In a murine model of PNAC, daily intraperitoneal administration of 20 mg/kg BI-6015 prevented the pathological increases in AST, ALT, bilirubin, and bile acids observed in DSS-PN mice [1]. BI-6015 treatment also reversed the mRNA suppression of hepatocyte transporters Abcg5/8, Abcb11, FXR, SHP, and MRP2, and inhibited NFκB phosphorylation and promoter binding in hepatocytes [1]. This in vivo efficacy contrasts with the compound's previously documented suboptimal pharmacokinetics in tumor models [2], indicating that BI-6015 retains sufficient bioavailability and target engagement in the liver to achieve therapeutic effects in a non-oncologic disease setting.

Cholestatic Liver Disease Parenteral Nutrition NFκB Signaling

BI-6015: Validated Research Applications and Procurement Guidance


Dissecting HNF4α-Specific Transcriptional Programs Without PPARγ Confounding

Researchers studying HNF4α-mediated regulation of insulin promoter activity, hepatic gluconeogenesis, or lipid metabolism should select BI-6015 over BIM5078 when a clean HNF4α-specific readout is required. The lack of PPARγ agonism in BI-6015 [1] ensures that observed changes in gene expression are attributable solely to HNF4α antagonism. Recommended in vitro concentration range: 1–10 µM for 24–48 hours in hepatoma (HepG2) or insulinoma (MIN6, T6PNE) cell lines.

Validating HNF4α Dependency in Gastric Cancer and WNT-Driven Oncogenesis

In gastric cancer cell lines where HNF4α-WNT crosstalk is hypothesized, BI-6015 provides a structurally defined tool to interrogate pathway dependency. The para-nitro substitution pattern is essential for WNT pathway downregulation and growth inhibition [2]; therefore, procurement of authentic BI-6015 (CAS 93987-29-2) with verified para-nitro regiochemistry is critical. Isomeric impurities or substituted analogs will yield false-negative results. Recommended in vitro concentration: 1–10 µM for 48–72 hours.

Preclinical Modeling of Parenteral Nutrition-Associated Cholestasis (PNAC)

BI-6015 is validated for in vivo use in murine PNAC models at a dose of 20 mg/kg/day administered intraperitoneally [3]. This application leverages the compound's hepatic accumulation and sufficient liver exposure to suppress NFκB activation and restore bile acid transporter expression. Researchers should note the compound's suboptimal systemic pharmacokinetics and limit in vivo studies to acute or subacute hepatic disease models where liver exposure is prioritized over plasma half-life.

Quality Control Verification Prior to High-Throughput Screening

Given the documented sensitivity of BI-6015's biological activity to the para-nitro substitution pattern [2], procurement from vendors offering HPLC-verified purity (≥98%) and batch-specific Certificate of Analysis is strongly recommended. Solubility in DMSO is validated up to 20 mM (6.63 mg/mL) . Store lyophilized powder at -20°C protected from light; reconstituted DMSO stocks should be aliquoted and stored at -20°C to avoid freeze-thaw degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-6015

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.